1-Chloro-2,3-difluoro-4-methylbenzene
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Overview
Description
1-Chloro-2,3-difluoro-4-methylbenzene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two fluorine atoms, and a methyl group
Preparation Methods
The synthesis of 1-chloro-2,3-difluoro-4-methylbenzene typically involves the halogenation of methylbenzene derivatives. One common method includes the reaction of 2,3-difluoro-4-methylbenzene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine). Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzyl derivatives.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents such as Grignard reagents to form more complex aromatic compounds.
Scientific Research Applications
1-Chloro-2,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: Fluorinated aromatic compounds are often explored for their potential biological activity, including as enzyme inhibitors or imaging agents.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-difluoro-4-methylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing chlorine and fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1-Chloro-2,3-difluoro-4-methylbenzene can be compared with other similar compounds such as:
1-Chloro-2,4-difluorobenzene: Similar in structure but lacks the methyl group, which affects its reactivity and applications.
2-Chloro-4-fluorotoluene: Contains a single fluorine atom and a methyl group, making it less reactive in nucleophilic substitution reactions.
1-Chloro-3,5-difluorobenzene: The position of the fluorine atoms affects the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-chloro-2,3-difluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFBXLHLFPEINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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